molecular formula C10H10F6N2 B14031760 3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14031760
M. Wt: 272.19 g/mol
InChI Key: CGMGXZIBIAWWTQ-UHFFFAOYSA-N
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Description

3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a Pd-catalyzed amination reaction . The reaction conditions often include the presence of a Pd(dba)2/BINAP catalytic system, which facilitates the formation of the desired product in good to high yields .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and lipophilic properties.

Properties

Molecular Formula

C10H10F6N2

Molecular Weight

272.19 g/mol

IUPAC Name

3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C10H10F6N2/c11-9(12,13)6-4-7(2-1-3-17)18-8(5-6)10(14,15)16/h4-5H,1-3,17H2

InChI Key

CGMGXZIBIAWWTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCCN)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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